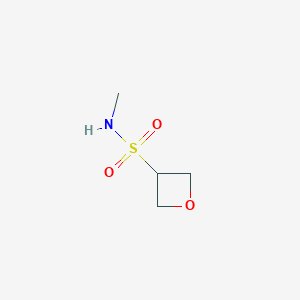

N-Methyloxetane-3-sulfonamide

Description

Significance of the Oxetane (B1205548) Ring System in Organic Synthesis

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is an increasingly important structural motif in modern organic chemistry. acs.org Historically considered challenging to synthesize due to inherent ring strain, recent advancements have made oxetane-containing building blocks more accessible. acs.orgacs.org This has led to their growing use in medicinal chemistry and molecular design. acs.org

The significance of the oxetane ring lies in its unique combination of properties. It introduces a three-dimensional, polar, and low molecular weight element into a larger molecule. nih.gov The strained C-O-C bond angle makes the oxygen's lone pair of electrons more available, rendering oxetanes effective hydrogen-bond acceptors, sometimes more so than other cyclic ethers and even some carbonyl groups. mdpi.combeilstein-journals.org In synthesis, the ring's strain energy (approximately 25.5 kcal/mol) can be harnessed, facilitating ring-opening reactions with nucleophiles or rearrangements to create more complex molecular architectures. acs.orgbeilstein-journals.org

Role of Four-Membered Heterocycles in Molecular Design

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are valuable tools in molecular design for several reasons. numberanalytics.com They serve as rigid scaffolds that can precisely position substituents in three-dimensional space. This conformational rigidity is a desirable trait in drug discovery, as it can lead to higher selectivity for biological targets. researchgate.net

Despite their ring strain, which makes them generally less stable than five- or six-membered rings, the presence of a heteroatom can impart stabilizing electronic effects. numberanalytics.com These small, polar rings are often used as "bioisosteres," where they replace other common functional groups to fine-tune a molecule's properties. nih.govbeilstein-journals.org For instance, an oxetane ring can be used as a surrogate for a gem-dimethyl or carbonyl group, often leading to improved characteristics such as aqueous solubility, metabolic stability, and lipophilicity without a significant increase in molecular weight. acs.orgnih.gov The development of new synthetic methods, including various cyclization and cycloaddition reactions, continues to expand the accessibility and application of these important structural units in advanced chemical synthesis. numberanalytics.comacs.orgchemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

N-methyloxetane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-5-9(6,7)4-2-8-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOMFWQXRIMVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methyloxetane 3 Sulfonamide

Strategies for Oxetane (B1205548) Ring Construction

The construction of the oxetane ring is a significant synthetic challenge due to the inherent ring strain of the four-membered ether. acs.org Effective strategies typically rely on intramolecular cyclization or ring expansion reactions.

Intramolecular cyclization is a primary method for forming the C-O bond of the oxetane ring. The most common approach is the intramolecular Williamson ether synthesis, which involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship on an acyclic precursor. acs.org This requires careful preparation of a substrate containing both a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate ester). For instance, the enantioselective reduction of β-halo ketones can produce chiral β-halo alcohols, which then undergo cyclization with a base like potassium hydroxide (B78521) to yield enantioenriched oxetanes. acs.org

Another powerful cyclization strategy involves the reaction of 1,3-diols. One hydroxyl group can be selectively converted into a good leaving group, such as a tosylate. Subsequent deprotonation of the remaining alcohol with a strong base like sodium hydride (NaH) initiates the intramolecular SN2 reaction to close the ring. acs.org A notable synthesis of oxetan-3-one, a key precursor for 3-substituted oxetanes, employs this methodology starting from a protected dihydroxyacetone. acs.org

| Method | Precursor Type | Typical Reagents & Conditions | Key Feature |

|---|---|---|---|

| Williamson Ether Synthesis | 1,3-Halohydrin | Base (e.g., NaH, KOH, KOBu) in a suitable solvent (e.g., THF) | Forms the C-O bond via intramolecular SN2 displacement. acs.org |

| From 1,3-Diols | Monotosylated 1,3-diol | 1. TsCl, pyridine; 2. Strong base (e.g., NaH) | In situ formation of an alkoxide that displaces the tosylate leaving group. acs.org |

| Photochemical [2+2] Cycloaddition | Alkene and Carbonyl Compound | UV light irradiation (Paternò-Büchi reaction) | Direct formation of the oxetane ring from two unsaturated components. acs.org |

| Oxidative Cyclization | Michael adducts of malonates | Iodosobenzene (PhIO), Tetrabutylammonium iodide (Bu4NI), H2O | Forms oxetane as a major product in an open-air system with water. acs.org |

Ring expansion offers an alternative route to oxetanes, most commonly starting from three-membered epoxides (oxiranes). One established method involves the ring opening of an epoxide with a nucleophile that carries a latent leaving group. For example, epoxides can be opened by selenomethyllithium reagents; the resulting hydroxyl-selenide intermediate is then converted to a halide, which cyclizes upon treatment with a base to form the four-membered oxetane ring. acs.org

A more direct approach is the sulfonium (B1226848) or sulfoxonium ylide-mediated ring expansion of epoxides, an extension of the Corey-Chaykovsky reaction. acs.org This method has been successfully applied in the synthesis of complex molecules, including bioactive steroid derivatives where a sulfoxonium ylide expands an epoxide to the corresponding oxetane in a key step. acs.orgnih.gov

| Starting Ring | Method | Typical Reagents | Transformation |

|---|---|---|---|

| Epoxide (Oxirane) | Sulfur Ylide-Mediated Expansion | Sulfonium ylides or Sulfoxonium ylides | Direct conversion of a three-membered ring to a four-membered ring. acs.orgillinois.edu |

| Epoxide (Oxirane) | Two-Step Expansion | 1. Selenomethyllithium; 2. Halogenation; 3. Base (e.g., KOtBu) | Epoxide opening followed by intramolecular cyclization. acs.org |

| Oxetane | Photochemical Carbene Insertion | Diazoesters, UV light | Ring expansion of an existing oxetane to a tetrahydrofuran (B95107). rsc.org |

The success of intramolecular cyclization is highly dependent on the efficient synthesis of the acyclic precursor. acs.org These precursors must contain reactive functionalities at the 1- and 3-positions. A common strategy begins with a 1,3-diol, which can be prepared through various standard organic chemistry methods. Selective functionalization is key; for example, a primary alcohol can be selectively protected or converted to a leaving group in the presence of a secondary alcohol. acs.orgnih.gov

An alternative strategy involves C-H functionalization, which provides a more direct route. Recent advances have shown that oxetanes can be formed from native alcohols via a photoredox-catalyzed radical-polar mechanism, bypassing the need for pre-functionalized starting materials and lengthy synthetic sequences. acs.orgnih.gov For the synthesis of 3-substituted oxetanes, a valuable precursor is oxetan-3-one, which can be synthesized in four steps from dihydroxyacetone dimer via protection, monotosylation, cyclization, and deprotection. acs.org This ketone can then be used to install a variety of functional groups at the 3-position, which can be further elaborated to the desired sulfonyl group.

Formation of the Sulfonamide Linkage

Once the oxetane-3-sulfonyl moiety is established, typically as a sulfonyl chloride, the final step is the formation of the N-S bond to create the sulfonamide.

The reaction between a sulfonyl chloride and an amine is the most classic and widely used method for synthesizing sulfonamides. thieme-connect.comresearchgate.net The synthesis of N-Methyloxetane-3-sulfonamide would be achieved by reacting oxetane-3-sulfonyl chloride with methylamine (B109427). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. researchgate.net The choice of solvent and reaction conditions can be optimized to ensure high yields. For instance, using a nitroalkane as a reaction diluent has been shown to facilitate the separation of the product, as the amine hydrochloride salt byproduct precipitates out of the solution. google.com While effective, this method requires the prior synthesis and isolation of the sulfonyl chloride, which can be unstable. researchgate.netwur.nl

| Starting Material | Amine | Typical Base | Typical Solvent | Key Advantage |

|---|---|---|---|---|

| Oxetane-3-sulfonyl chloride | Methylamine (CH3NH2) | Triethylamine, Pyridine, NaOH | Dichloromethane, Acetonitrile, Nitropropane | Robust, high-yielding, and widely applicable method. researchgate.netgoogle.comnih.gov |

To circumvent the issues associated with isolating potentially unstable sulfonyl chlorides, several methods have been developed that generate the reactive sulfur electrophile in situ. One powerful strategy involves the direct oxidative chlorination of thiols. Reagents such as N-chlorosuccinimide (NCS) can convert a thiol (e.g., oxetane-3-thiol) directly into the corresponding sulfonyl chloride in the reaction vessel, which is then immediately trapped by the amine present to form the sulfonamide in a one-pot process. organic-chemistry.org

Another modern approach utilizes sulfur dioxide surrogates, such as the DABCO-SO₂ complex (DABSO). thieme-connect.comorganic-chemistry.org This stable solid can be used in palladium-catalyzed reactions with aryl or alkyl halides to generate a sulfinate intermediate, which is then oxidized and coupled with an amine to afford the sulfonamide. organic-chemistry.org More recently, copper-catalyzed decarboxylative halosulfonylation has emerged as a method to convert carboxylic acids directly into sulfonamides in a one-pot reaction, providing a novel disconnection for complex sulfonamide synthesis. acs.orgnih.gov These methods offer greater functional group tolerance and operational simplicity compared to the traditional sulfonyl chloride route.

| Sulfur Source | Key Reagents | Intermediate | Key Advantage |

|---|---|---|---|

| Thiol (R-SH) | N-Chlorosuccinimide (NCS), H2O | Sulfonyl Chloride (in situ) | One-pot synthesis from stable thiol precursors. organic-chemistry.org |

| DABSO (SO2 surrogate) | Pd catalyst, Aryl Halide, Amine, Oxidant (e.g., bleach) | Ammonium Sulfinate | Avoids gaseous SO2 and pre-formed sulfonyl chlorides. organic-chemistry.org |

| Vinyl Sulfones | Cyanide, N-Bromosuccinimide (NBS), Amine | Sulfinate (in situ) | Mediated by cyanide to generate a nucleophilic sulfinate. organic-chemistry.org |

| Aryl Carboxylic Acids | Cu(II) catalyst, SO2, DCDMH, Amine | Sulfonyl Chloride (in situ) | Direct conversion of C-H bond to C-SO2N bond. acs.orgnih.gov |

Green Chemistry Approaches to Sulfonamide Synthesis

The synthesis of sulfonamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste and environmental impact. acs.org Several innovative strategies have been developed that could be applied to the manufacturing of this specific compound.

One prominent approach is the use of water as a reaction solvent, which circumvents the need for volatile organic compounds. rsc.org A facile method for sulfonamide synthesis has been described that proceeds in an aqueous medium under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride precursors and omitting organic bases. rsc.org Product isolation is simplified to filtration after acidification, offering excellent yields and purity without extensive purification. rsc.org Another eco-friendly medium is Polyethylene Glycol (PEG 400), which is inexpensive, biodegradable, and easily removed during workup. acs.org

Flow chemistry represents another significant green advancement, enabling the rapid, safe, and scalable preparation of sulfonamides. acs.org This technique minimizes waste and allows for the use of green media by optimizing the flow setup, where reactants are pumped through a reactor to afford pure compounds after simple extraction and precipitation. acs.org

Mechanochemistry, specifically using ball milling, offers a solvent-free route for sulfonamide synthesis. rsc.org A one-pot, two-step mechanochemical procedure has been demonstrated, involving the tandem oxidation-chlorination of disulfides to form sulfonyl chlorides, followed by amination. rsc.orgbohrium.com This method utilizes cost-effective and environmentally benign materials like solid sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) and avoids the use of solvents and metals. rsc.org

Furthermore, metal-free, three-component reactions provide a direct pathway to primary sulfonamides using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) as surrogates for sulfur dioxide and a nitrogen source, respectively. rsc.org Electrochemical synthesis is also emerging as a green alternative, enabling the production of sulfonamides without the need for toxic reagents, catalysts, or halogenated compounds. researchgate.net

Table 1: Comparison of Green Chemistry Approaches for Sulfonamide Synthesis

| Methodology | Key Principles & Advantages | Potential Application to this compound | Relevant Citations |

|---|---|---|---|

| Aqueous Synthesis | Uses water as solvent, avoids organic bases, simplified workup. | Reaction of oxetane-3-sulfonyl chloride with methylamine in water. | rsc.org |

| Flow Chemistry | Rapid, scalable, waste minimization, enhanced safety. | Continuous production by flowing reactants through a meso-reactor. | acs.org |

| Mechanosynthesis | Solvent-free (ball milling), uses solid reagents, energy-efficient. | Solid-state reaction of an oxetane-3-sulfonyl precursor with methylamine. | rsc.orgbohrium.com |

| Electrochemical Synthesis | Catalyst-free, oxidant-free, avoids toxic reagents. | In-situ generation of reactive intermediates from oxetane precursors. | researchgate.net |

Integrated Synthetic Routes to this compound

Multi-step Reaction Sequences

The synthesis of this compound via a multi-step sequence relies on the robust construction of the core oxetane ring followed by functionalization. The inherent ring strain of the four-membered oxetane ring presents a synthetic challenge, often requiring intramolecular cyclization of functionalized acyclic precursors. acs.org

A common strategy begins with a suitable 1,3-diol. acs.org For instance, a plausible route to this compound would start from a precursor like 3-hydroxymethyl-3-methyloxetane. This intermediate can be synthesized from 1,1,1-tris(hydroxymethyl)ethane (B165348) through a process involving the formation of a cyclic carbonate and subsequent thermal decarboxylation. google.com The resulting primary alcohol is then converted into a better leaving group, such as a halide (e.g., 3-bromomethyl-3-methyloxetane) or an aryl sulfonate. google.comgoogle.com This activated intermediate can then undergo nucleophilic substitution.

One potential multi-step pathway is detailed below:

Formation of Oxetane-3-sulfonyl Chloride : An appropriate oxetane precursor containing a sulfur-based functional group at the 3-position is converted to the corresponding sulfonyl chloride. This step is foundational for the subsequent amination.

Sulfonylation of Methylamine : The prepared oxetane-3-sulfonyl chloride is reacted with methylamine under basic conditions to form the desired sulfonamide bond, yielding this compound. This reaction is analogous to the general synthesis of sulfonamides from sulfonyl chlorides and amines. thieme.de

An alternative sequence could involve preparing an N-methyloxetan-3-amine intermediate first, followed by reaction with a sulfuryl chloride derivative. The synthesis of [3-{(2-diphenylphosphinophenyl)aminomethyl}]-3-methyloxetane demonstrates the feasibility of constructing substituted amines on the oxetane-3-yl-methyl scaffold. researchgate.net

Table 2: Plausible Multi-step Synthesis of this compound

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Ring Formation | Construction of the core oxetane ring from an acyclic diol precursor. acs.org | Base (e.g., KOtBu) |

| 2 | Functional Group Conversion | Conversion of a substituent (e.g., hydroxyl) to a sulfonyl chloride. | Chlorinating agent (e.g., SOCl₂) |

| 3 | Amination | Formation of the sulfonamide bond. | Methylamine, Base |

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, resources, and improving yield. researchgate.net While a specific one-pot procedure for this compound is not detailed in the literature, several general strategies for sulfonamide synthesis could be adapted.

A highly relevant method involves the in situ preparation of sulfonyl chlorides from thiols or disulfides, which are then immediately reacted with an amine in the same vessel. researchgate.net For example, an oxetane-3-thiol (B3021090) could be oxidized with an agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) to generate the sulfonyl chloride intermediate, which would then react with methylamine to furnish the final product without isolation of the intermediate. researchgate.net

Another powerful one-pot approach is a "telescopic" mechanochemical process performed in a ball mill. rsc.org This solvent-free method can combine an oxidation-chlorination reaction with a subsequent amination step in a single pot. rsc.orgbohrium.com Applying this to the target compound would involve starting with an oxetane-3-disulfide, which would be oxidized and chlorinated in situ before the addition of methylamine to complete the synthesis. rsc.org The transformation of a two-step synthesis into a one-pot procedure was also noted as an efficiency improvement in the preparation of an oxetane-containing tosyl amide. ethz.ch

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, stereoselective synthesis becomes critical when substituents are introduced at other positions of the oxetane ring (e.g., positions 2 or 4). The stereochemistry of these substituents can significantly influence the molecule's biological and physical properties.

The stereocontrolled synthesis of substituted oxetanes is often achieved by starting with stereochemically defined acyclic precursors. acs.org For example, the cyclization of syn- and anti-1,3-diols can lead to the formation of trans- and cis-2,4-disubstituted oxetanes, respectively. acs.org This approach relies on achieving selective functionalization of the diol to create a leaving group at one end and a nucleophilic alcohol at the other, followed by an intramolecular Williamson etherification that proceeds with inversion of stereochemistry. acs.org

Another key strategy involves the regio- and stereoselective ring-opening of a chiral epoxide to install the necessary functionalities of a 1,3-diol precursor, which is then cyclized to the desired oxetane. acs.org Should a racemic mixture of a chiral oxetane derivative be synthesized, resolution can be achieved through classical methods such as the fractional crystallization of diastereomeric complexes formed with a chiral resolving agent. researchgate.net These considerations are paramount for producing enantiopure oxetane-containing compounds for advanced applications. researchgate.net

Reactions Involving the Oxetane Ring System

The four-membered oxetane ring is notable for its significant ring strain, approximately 106 kJ/mol, which is a driving force for many of its reactions. nih.govgoogle.com This strain, coupled with the Lewis basicity of the oxygen atom, dictates the ring's susceptibility to various transformations. nih.gov

Nucleophilic Ring-Opening Reactions

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions by nucleophiles, a process often facilitated by acid catalysis. nih.govacs.org Lewis or Brønsted acids can activate the oxetane by coordinating to the oxygen atom, which enhances the electrophilicity of the ring carbons and promotes nucleophilic attack. nih.govresearchgate.netnih.gov

While 3,3-disubstituted oxetanes generally exhibit high stability towards external nucleophiles due to steric hindrance, they can undergo ring-opening through intramolecular processes, especially when a suitable internal nucleophile is present. nih.gov For instance, intramolecular ring-opening of oxetane carboxamides can occur under mild, metal-free basic conditions. nih.gov In the context of this compound, the sulfonamide nitrogen itself could potentially act as an intramolecular nucleophile, leading to skeletal reorganization, although this specific transformation has been more commonly observed with different substitution patterns. nih.gov Studies on related 3-aryloxetan-3-ols have shown that Brønsted acids can catalyze a tandem reaction involving the formation of an oxetane carbocation and subsequent intramolecular ring-opening. nih.gov

Electrophilic Transformations of the Oxetane Core

Direct electrophilic attack on the carbon atoms of the oxetane ring is uncommon. However, the oxygen atom's lone pairs confer Lewis basic properties, allowing it to act as a strong hydrogen-bond acceptor and to coordinate with Lewis acids. nih.gov This interaction is typically the first step in acid-catalyzed ring-opening reactions, rather than a transformation of the core itself. nih.govresearchgate.net

The activation of oxetanes with highly Lewis acidic species, such as a silylium (B1239981) cation generated from a frustrated Lewis pair (FLP) system, can lead to ring-opening. acs.org While this is an electrophilic activation, the subsequent reaction is typically a nucleophilic attack on the ring. acs.org Formal [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction, represent another class of transformations involving the oxetane ring, though these are methods of formation rather than transformations of a pre-existing oxetane core. beilstein-journals.orgbeilstein-journals.org

Radical Functionalization of Oxetanes

Recent advancements in photoredox catalysis have enabled the functionalization of oxetanes through radical intermediates under mild conditions. acs.orgnih.gov Tertiary benzylic radicals can be generated at the 3-position of the oxetane ring from precursors like 3-aryl-3-carboxylic acid oxetanes via decarboxylation. acs.orgnih.govacs.org These highly reactive intermediates can then participate in carbon-carbon bond-forming reactions, such as Giese additions to activated alkenes. beilstein-journals.orgacs.orgchemrxiv.org

This radical functionalization strategy has been used to prepare various 3-aryl-3-alkyl substituted oxetanes. acs.orgacs.org Computational and experimental studies indicate that the Giese addition involving strained benzylic oxetane radicals is often irreversible, which minimizes side reactions like radical dimerization and leads to high product yields. acs.orgchemrxiv.orgnih.gov The process is generally tolerant of various functional groups. beilstein-journals.org

| Precursor | Radical Acceptor | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Aryl-oxetane-3-carboxylic acid | Activated Alkene | Visible Light, Ir photocatalyst | 3-Aryl-3-alkyl-oxetane | Moderate to High | beilstein-journals.orgacs.orgchemrxiv.org |

| 3-Aryl-oxetane-3-carboxylic acid | Styrene | Visible Light, Ir photocatalyst | 3-Aryl-3-phenylethyl-oxetane | 35-73% | rsc.org |

| 3-Aryl-oxetane-3-carboxylic acid | Ethyl Acrylate | Visible Light, Ir photocatalyst | Ethyl 3-(3-aryloxetan-3-yl)propanoate | 61% | nih.govchemrxiv.org |

Reactivity of the N-Methylsulfonamide Moiety

The N-methylsulfonamide group is a versatile functional group with well-defined reactivity, primarily centered on the sulfonamide nitrogen and the adjacent sulfonyl group.

N-Alkylation and Acylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of a secondary sulfonamide like this compound can act as a nucleophile. N-alkylation can be achieved using various alkylating agents. A particularly atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" process, which uses alcohols as alkylating agents in the presence of transition metal catalysts. cardiff.ac.uk Catalytic systems based on iridium, manganese, iron, and copper have been developed for this purpose. cardiff.ac.ukionike.comrsc.orgcas.cnorganic-chemistry.org The mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes a condensation reaction with the sulfonamide, followed by reduction of the resulting iminic intermediate. organic-chemistry.org

N-acylation of secondary sulfonamides is also a common transformation, typically accomplished by reacting the sulfonamide with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.net More recently, N-acylbenzotriazoles have been employed as efficient, neutral N-acylating reagents, reacting with sulfonamides in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| N-Alkylation | Alcohol | [Cp*IrCl₂]₂/t-BuOK | N,N-Disubstituted sulfonamide | organic-chemistry.org |

| N-Alkylation | Benzylic Alcohol | Mn(I) PNP pincer complex/K₂CO₃ | N-Benzyl-N-methylsulfonamide | cardiff.ac.uk |

| N-Alkylation | Benzylic Alcohol | FeCl₂/K₂CO₃ | N-Benzyl-N-methylsulfonamide | ionike.com |

| N-Acylation | N-Acylbenzotriazole | NaH/THF, reflux | N-Acyl-N-methylsulfonamide | semanticscholar.orgresearchgate.net |

Behavior in Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. patsnap.com The sulfonamide group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. patsnap.commdpi.com Due to the relatively low nucleophilicity of the sulfonamide nitrogen, these reactions often require acid or base catalysis and conditions that facilitate the removal of water. nih.gov

The condensation of a sulfonamide with an aldehyde forms an N-sulfonyl imine, a key intermediate in reductive amination and borrowing hydrogen N-alkylation reactions. organic-chemistry.orgnih.govresearchgate.net For example, the reaction of a sulfonamide with an aldehyde can be promoted by iodine and a hypervalent iodine reagent under visible light, proceeding through a radical initiation step followed by a traditional condensation. nih.gov Similarly, NaI can catalyze the direct condensation of sulfonamides with formamides to yield N-sulfonyl formamidines. organic-chemistry.org

Tautomerism and Acidity of the Sulfonamide Proton

The sulfonamide functional group (—SO₂NH—) is a critical feature of this compound, influencing its chemical behavior and potential for molecular interactions. Its reactivity is largely defined by the acidity of the sulfonamide proton and the possibility of tautomerism.

The acidity of the sulfonamide proton is a key parameter, with the pKa value being significantly influenced by the nature of the substituents on both the sulfur and nitrogen atoms. For N-aryl sulfonamides, the pKa of the N-H bond is a crucial determinant of their biological activity. nih.govuvic.ca Generally, sulfonamides are weakly acidic, with pKa values for aryl sulfonamides typically falling in the range of 8-10. nih.govuvic.ca The presence of electron-withdrawing groups on the aryl or sulfonyl portion of the molecule increases the acidity of the sulfonamide NH, resulting in a lower pKa. nih.gov In the case of this compound, the oxetane ring attached to the sulfonyl group is expected to act as an electron-withdrawing group due to the electronegativity of the ring's oxygen atom. This would lead to an increase in the acidity of the sulfonamide proton compared to a simple alkylsulfonamide. Studies on related structures have shown that the incorporation of an oxetane moiety can lower the pKa of nearby acidic protons. nih.gov

Sulfonamides can exist in equilibrium between two tautomeric forms: the common sulfonamide form and the less common sulfonimide (or N-sulfonylimine) form. rsc.orgiaea.orgresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), have shown that for most arenesulfonamides, the sulfonamide tautomer is more stable in the gas phase. rsc.orgresearchgate.net However, the energy difference between the two tautomers is often small, typically less than 6 kcal/mol. rsc.orgresearchgate.net The preference can shift towards the sulfonimide tautomer in polar solvents, which can better stabilize the more polar imide form. rsc.org For this compound, the equilibrium would lie significantly towards the sulfonamide form under standard conditions, but the potential for tautomerism remains an important aspect of its reactivity profile, particularly in polar or protic media.

Table 1: Comparison of Acidity (pKa) for Representative Sulfonamides

| Compound | Structure | Representative pKa | Reference |

| Naphthylsulfonamide Analogue | C₁₀H₇SO₂NHR | ~8 | nih.gov |

| Quinoline Sulfonamide Analogue | C₉H₆NSO₂NHR | < 8 | nih.gov |

| Aryl Sulfonamide (general) | Ar-SO₂NHR | 8.5 | uvic.ca |

| Acyl Sulfonamide (general) | RCO-NHSO₂R' | 5.2 | uvic.ca |

| This compound | C₄H₉NO₃S | Predicted to be < 10 | Inferred from nih.govnih.gov |

Note: The pKa for this compound is an educated prediction based on the known electron-withdrawing effects of oxetane rings.

Mechanistic Pathways of Key Reactions

The mechanistic pathways for reactions involving this compound are diverse, primarily involving either the strained four-membered ring or the sulfonamide group. Reactions can proceed through ionic or radical intermediates, depending on the conditions.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of intermediates and the energy barriers of transition states. While specific kinetic data for this exact molecule is not extensively published, valuable insights can be drawn from studies on analogous structures, such as methanesulfonamide (B31651) and other oxetane derivatives.

For reactions involving the abstraction of a hydrogen atom from the N-methyl group, studies on methanesulfonamide (CH₃SO₂NH₂) provide a useful model. The reaction of methanesulfonamide with chlorine radicals, for instance, proceeds with a calculated activation energy of approximately 4.8 kcal/mol for the abstraction of a methyl hydrogen. squarespace.comresearchgate.net The rate coefficient for this reaction at 300 K is estimated to be 1.6 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. squarespace.comresearchgate.net These values suggest that reactions at the N-methyl group of this compound would likely have similar energetic demands.

The reactivity of the oxetane ring is largely driven by the relief of its inherent ring strain (approximately 106 kJ/mol or 25 kcal/mol). researchgate.net Cationic ring-opening polymerization of oxetane, a well-studied process, proceeds with a very low activation energy in the initial steps. rsc.org Computational studies on the defluorosulfonylative amination of a closely related oxetane sulfonyl fluoride (B91410) show that the rate of reaction is dependent on the nucleophilicity of the attacking amine, with more nucleophilic amines reacting faster. researchgate.net The thermodynamics of oxetane ring-opening are generally favorable, with the hydration of oxetane having a calculated heat of reaction of about -83 kJ/mol (-19.8 kcal/mol). rsc.org This thermodynamic driving force is a key factor in the diverse ring-opening reactions that oxetanes undergo. researchgate.netacs.org

Table 2: Representative Kinetic and Thermodynamic Data for Related Reactions

| Reaction Type | Model Compound | Parameter | Value | Reference |

| H-abstraction from methyl group | Methanesulfonamide + •Cl | Activation Energy (Ea) | ~4.8 kcal/mol | squarespace.comresearchgate.net |

| H-abstraction from methyl group | Methanesulfonamide + •Cl | Rate Coefficient (k) at 300K | 1.6 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | squarespace.comresearchgate.net |

| Oxetane Ring-Opening | Oxetane | Hydration Heat (ΔH) | ~ -83 kJ/mol | rsc.org |

| Oxetane Polymerization | Oxetane + Oxetane-H⁺ | Activation Energy (Ea) | Low (for initial steps) | rsc.org |

| Defluorosulfonylation | 3-Aryloxetane Sulfonyl Fluoride + Morpholine | Reaction Rate | Faster than with less nucleophilic amines | researchgate.net |

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is crucial for understanding the reaction mechanisms of this compound. Research on structurally similar compounds provides a clear picture of the likely species involved.

A key reaction pathway for substituted oxetanes, particularly those with a good leaving group at the 3-position, is the formation of a tertiary oxetane carbocation. springernature.com Studies on 3-aryloxetane sulfonyl fluorides, which are close analogs to the sulfonamide, demonstrate that under thermal conditions, the molecule can lose SO₂ and a fluoride ion to generate a planar, sp²-hybridized oxetane carbocation intermediate. springernature.com This highly reactive intermediate is then readily trapped by a wide range of nucleophiles. springernature.com This pathway is distinct from the typical SuFEx (Sulfur-Fluoride Exchange) reactivity and highlights the unique influence of the strained oxetane ring. springernature.comnih.gov Acid-mediated reactions of oxetanes are also proposed to proceed through carbocation intermediates formed after protonation of the oxetane oxygen. nih.govbeilstein-journals.org

For reactions occurring at the sulfonamide portion, computational studies have characterized the transition states for various processes. In the Smiles rearrangement of related sulfonamides, the reaction proceeds through a metastable σ-complex, also known as a Meisenheimer complex, which is a common intermediate in nucleophilic aromatic substitution. ijtsrd.com For radical reactions, such as hydrogen abstraction from the N-methyl group, the transition state involves the approach of the radical to the C-H bond, leading to the formation of an H-radical bond and the breaking of the C-H bond, ultimately forming a new radical centered on the methyl carbon. squarespace.com These transition states have been characterized computationally, providing detailed geometric and energetic information. squarespace.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-Methyloxetane-3-sulfonamide, a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques, is essential for a complete assignment of its proton and carbon signals and to confirm its molecular structure.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and correlations can be predicted based on its structure, comprising an oxetane (B1205548) ring, a sulfonamide group, and an N-methyl substituent.

Application of ¹H, ¹³C, and 2D NMR Techniques for Structural Confirmation

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane ring and the N-methyl group. The oxetane ring protons would likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The methine proton at the 3-position (CH-SO₂) would be coupled to the adjacent methylene (B1212753) protons. The two methylene groups of the oxetane ring (at positions 2 and 4) would each give rise to two distinct signals. The N-methyl protons would likely appear as a singlet, or a doublet if coupled to the sulfonamide proton.

The ¹³C NMR spectrum would provide signals for the four unique carbon atoms in the molecule. The chemical shifts would be characteristic of the oxetane ring carbons, with the carbon attached to the sulfonamide group (C3) appearing at a distinct chemical shift, and the N-methyl carbon appearing in the typical range for such groups.

2D NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between the methine proton at C3 and the methylene protons at C2 and C4 of the oxetane ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu

A table of predicted NMR chemical shifts is provided below, based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.7 - 3.0 (s or d) | ~30 - 35 |

| H3 (CH-S) | ~3.5 - 4.0 (m) | ~45 - 55 |

| H2/H4 (O-CH₂) | ~4.5 - 4.9 (m) | ~70 - 80 |

Interactive Data Table: Predicted NMR Shifts Users can sort the table by clicking on the headers.

Analysis of Conformational Dynamics via NMR

The four-membered oxetane ring is not planar and undergoes a puckering motion. Furthermore, rotation around the C-S and S-N bonds allows the N-methylsulfonamide side chain to adopt various conformations. mdpi.com These dynamic processes can be investigated using advanced NMR techniques, primarily Nuclear Overhauser Effect Spectroscopy (NOESY).

NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. nih.gov By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the relative orientation of different parts of the molecule. For instance, NOE correlations between the N-methyl protons and specific protons on the oxetane ring could provide evidence for preferred conformations of the sulfonamide side chain relative to the ring. mdpi.com Variable temperature NMR studies could also be employed to study the energetics of these conformational changes, as temperature can influence the rate of ring puckering and bond rotation. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Functional Groups

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the sulfonamide and oxetane moieties. Key expected vibrational frequencies include:

Sulfonamide Group (SO₂NH): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov The S-N stretching vibration typically appears around 940 cm⁻¹. nih.gov The N-H stretching vibration would be observed in the 3300-3200 cm⁻¹ region.

Oxetane Ring: The characteristic vibration of the cyclic ether is the C-O-C stretching, which would likely appear as a strong band in the IR spectrum around 1000-950 cm⁻¹.

Alkyl Groups: C-H stretching vibrations from the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region. westmont.edu

| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3200 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| S=O (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| S=O (SO₂) | Symmetric Stretch | 1160 - 1140 |

| C-O-C (Ether) | Stretch | 1000 - 950 |

| S-N | Stretch | ~940 |

Interactive Data Table: Characteristic Vibrational Frequencies Users can sort the table by clicking on the headers.

Vibrational Analysis

A detailed vibrational analysis involves assigning all observed IR and Raman bands to specific molecular motions (stretching, bending, rocking, twisting, and wagging). researchgate.net The sulfonamide group, for example, also exhibits scissoring, wagging, rocking, and twisting vibrations at lower frequencies. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra. researchgate.net Comparing the calculated spectrum with the experimental one allows for a more confident and complete assignment of the vibrational modes, providing a deeper understanding of the molecule's vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing its fragmentation patterns.

For this compound (C₄H₉NO₃S, Molecular Weight: 151.19 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. benthamdirect.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.03760 |

| [M+Na]⁺ | 174.01954 |

| [M-H]⁻ | 150.02304 |

| [M+NH₄]⁺ | 169.06414 |

| [M+K]⁺ | 189.99348 |

Interactive Data Table: Predicted Mass Spectrometry Adducts Users can sort the table by clicking on the headers.

The fragmentation of sulfonamides upon ionization is well-studied. nih.govingentaconnect.com Common fragmentation pathways observed in techniques like electrospray ionization (ESI-MS/MS) include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of specific fragment ions.

Loss of SO₂: A characteristic fragmentation for many sulfonamides involves the neutral loss of sulfur dioxide (SO₂, 64 Da), often through a rearrangement process. nih.gov

Fragmentation of the Oxetane Ring: The oxetane ring can undergo cleavage, leading to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethene (C₂H₄).

By analyzing the masses of the fragment ions produced in a tandem mass spectrometry (MS/MS) experiment, the connectivity of the molecule can be pieced together, providing strong corroborative evidence for the proposed structure. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. mdpi.com For this compound, HRMS provides a highly accurate mass measurement, which is used to confirm its molecular formula, C4H9NO3S. The experimentally determined monoisotopic mass is compared against the theoretically calculated mass, with a minimal mass error providing strong evidence for the proposed formula. mdpi.comguidechem.com

The theoretical monoisotopic mass for this compound is 151.03031432 Da. guidechem.com HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of protonated molecules ([M+H]+) or other adducts. mdpi.comuni.lu The precise m/z value obtained allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Below is a table of calculated mass-to-charge ratios for various adducts of this compound that can be observed in HRMS.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 152.03760 |

| [M+Na]⁺ | 174.01954 |

| [M+NH₄]⁺ | 169.06414 |

| [M+K]⁺ | 189.99348 |

| [M-H]⁻ | 150.02304 |

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Insight

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable insights into its structure. nih.gov While specific fragmentation data for this compound is not detailed in the available literature, patterns can be inferred based on the known behavior of the sulfonamide functional group. nih.govnih.gov

Upon collision-induced dissociation, sulfonamides can undergo complex rearrangements and characteristic cleavages. nih.gov A notable fragmentation pathway for some sulfonamides is the neutral loss of sulfur dioxide (SO2), corresponding to a mass loss of approximately 64 Da. nih.govresearchgate.net This rearrangement involves the cleavage of the C-S and S-N bonds.

Other expected fragmentation patterns for this compound would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Ring Opening: Fragmentation of the oxetane ring structure.

Loss of Methyl Group: Cleavage resulting in the loss of the N-methyl group (CH3).

The resulting fragment ions are analyzed to piece together the molecular structure, confirming the connectivity of the oxetane ring, the sulfonamide group, and the N-methyl substituent.

Table 2: Potential Fragment Ions of this compound in Positive Ion Mode

| Proposed Fragment | Neutral Loss | Theoretical m/z of Fragment |

| [M+H - SO₂]⁺ | SO₂ | 88.0706 |

| [M+H - C₃H₅O]⁺ | Oxetanyl group | 96.0012 |

| [M+H - CH₃]⁺ | CH₃ | 137.0220 |

| [M+H - CH₃NSO₂]⁺ | Methanesulfonamide (B31651) moiety | 57.0335 |

X-ray Crystallography

Determination of Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique would provide an unambiguous solid-state structure of this compound, confirming its molecular connectivity and revealing its conformational preferences in the crystal lattice. nih.govscielo.br

The analysis of a suitable single crystal would yield detailed information, including:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal. mdpi.com

Crystal System and Space Group: The classification of the crystal's symmetry. mdpi.com

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them.

Molecular Conformation: The specific geometry adopted by the molecule in the solid state, such as the puckering of the oxetane ring. mdpi.com

While the specific crystal structure of this compound has not been publicly reported, analysis of related sulfonamide structures demonstrates the power of this technique. nih.govscielo.br For example, studies on other heterocyclic sulfonamides have successfully elucidated their boat or half-chair conformations. mdpi.com

Table 3: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

Note: Data is illustrative, taken from a published structure of a different heterocyclic compound to demonstrate the type of information generated. mdpi.com

Analysis of Intermolecular Interactions in Crystal Lattices

The data from X-ray crystallography not only defines the molecular structure but also provides a detailed map of how molecules pack together in the crystal lattice. mdpi.com This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, the primary interactions expected to dictate the crystal packing are hydrogen bonds. mdpi.com

The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). It is highly probable that strong intermolecular N—H···O=S hydrogen bonds would be a dominant feature, linking molecules into chains or dimers. mdpi.comnih.gov

Other potential interactions include:

C—H···O Hydrogen Bonds: Weaker hydrogen bonds involving the C-H groups of the oxetane ring and methyl group as donors and the sulfonyl or ether oxygens as acceptors. scielo.br

Techniques such as Hirshfeld surface analysis can be computationally applied to the crystal structure data to visualize and quantify the relative contributions of these different intermolecular contacts, highlighting the most significant interactions responsible for the supramolecular architecture. scielo.brnih.gov

Theoretical and Computational Chemistry of N Methyloxetane 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular properties of N-Methyloxetane-3-sulfonamide. These methods offer a detailed perspective on the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized geometries, electronic energies, and molecular orbitals. uj.ac.za The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they provide insights into the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

Studies on analogous sulfonamide-containing compounds reveal that the electron density in the HOMO is often localized on the sulfonamide group and any associated aromatic systems, while the LUMO density is distributed over the sulfonyl group and adjacent moieties. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, is valuable for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.govacs.org For this compound, the oxygen atoms of the sulfonyl group and the oxygen of the oxetane (B1205548) ring are expected to be regions of negative potential, while the hydrogen atoms of the methyl and amine groups would exhibit positive potential.

Table 1: Calculated Electronic Properties of a Model Sulfonamide using DFT (Note: This table is illustrative and based on typical values for similar sulfonamides, not a direct calculation for this compound.)

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 4.5 D |

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of determining molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of geometries, vibrational frequencies, and interaction energies. For sulfonamides, ab initio calculations have been instrumental in understanding the nuances of their molecular geometries and the energetics of different conformations. researchgate.net These calculations can also be used to accurately predict thermodynamic properties such as enthalpy of formation and Gibbs free energy. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the puckering of the oxetane ring and rotation around the bonds of the sulfonamide group. Understanding the energy landscapes associated with these motions is crucial for predicting the molecule's preferred shapes.

The four-membered oxetane ring is not planar and undergoes a puckering motion to alleviate ring strain. acs.org The degree of puckering is influenced by the substituents on the ring. For 3-substituted oxetanes, the ring can exist in two puckered conformations that can interconvert through a planar transition state. utexas.edu The energy barrier for this inversion is typically low, allowing for rapid interconversion at room temperature. Computational studies on similar 3-substituted oxetanes can provide estimates for the puckering angle and the energy barrier for ring inversion in this compound. The presence of the bulky sulfonamide group at the 3-position is expected to influence the puckering amplitude and the relative energies of the possible puckered conformations. acs.org

Computational studies on N-alkylsulfonamides have shown that the rotational barriers can be significant, leading to distinct stable conformers. researchgate.net The eclipsed conformation of the amino hydrogens with respect to the sulfonyl oxygens is often found to be the most stable arrangement. kcl.ac.uk DFT calculations can be used to map the potential energy surface for rotation around the S-N bond, identifying the minimum energy conformations and the transition states that separate them.

Table 2: Typical Rotational Barriers in Sulfonamides (Note: This table is illustrative and based on values for analogous compounds.)

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

| C-S | DFT | 2 - 5 |

| S-N | DFT | 10 - 20 |

Bonding Analysis and Electronic Interactions

A deeper understanding of the bonding within this compound can be achieved through advanced computational techniques that analyze the electron density distribution.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating donor-acceptor interactions within a molecule. In sulfonamides, NBO analysis has revealed the highly polarized nature of the S-N bond and the importance of hyperconjugative interactions. researchgate.netresearchgate.net These interactions involve the delocalization of electron density from the lone pair of the nitrogen atom to the antibonding orbitals of the S-O bonds (n -> σ*), which contributes to the stability of the molecule. nih.gov The analysis of the electronic structure of the sulfonyl group suggests that bonding is primarily polar, with significant contributions from these hyperconjugative effects, rather than d-orbital participation on the sulfur atom. researchgate.netnih.gov The inductive electron-withdrawing effect of the oxetane ring is also expected to influence the electronic properties of the adjacent sulfonamide group. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.org For this compound, NBO analysis reveals key insights into its electronic structure, including charge distribution and orbital interactions.

The analysis typically shows a significant polarization of the S-O and S-N bonds in the sulfonamide group, with the oxygen and nitrogen atoms bearing substantial negative charges and the sulfur atom being highly electron-deficient. This charge distribution is a hallmark of the sulfonamide functional group. researchgate.net The nitrogen atom of the N-methyl group also exhibits a negative charge, while the attached methyl carbon is positively charged.

Within the oxetane ring, the oxygen atom carries a significant negative charge, influencing the charge distribution across the four-membered ring. The carbon atoms of the oxetane ring show varying charges depending on their connectivity.

NBO analysis also elucidates the hybridization of the atomic orbitals. The sulfur atom in the sulfonamide group typically exhibits a hybridization close to sp³, consistent with its tetrahedral geometry. The nitrogen atom of the sulfonamide is also approximately sp³ hybridized. The oxygen atoms of the sulfonyl group are typically sp² hybridized. In the oxetane ring, the oxygen atom is sp³ hybridized, as are the carbon atoms, reflecting the saturated nature of the ring.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions indicate the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which contributes to the molecule's stability. For this compound, significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the lone pairs on the sulfonyl oxygen atoms can donate electron density to the antibonding S-N and S-C orbitals. Similarly, the lone pair of the sulfonamide nitrogen can interact with the antibonding S-O orbitals.

Table 1: Representative NBO Analysis Data for a Sulfonamide Moiety

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) on SO₂ | σ(S-N) | ~5.2 |

| LP (O) on SO₂ | σ(S-C) | ~4.8 |

| LP (N) on sulfonamide | σ*(S-O) | ~2.1 |

Note: The values presented in this table are illustrative and based on typical sulfonamide structures. The actual values for this compound would require specific computational calculations.

Study of Hyperconjugation and Resonance Effects

Hyperconjugation and resonance are important concepts for describing electron delocalization and the stability of molecules. youtube.com In this compound, both effects play a role in defining its electronic structure and reactivity.

Resonance: Resonance involves the delocalization of pi-electrons and lone pairs through a system of conjugated p-orbitals. The sulfonamide group itself is a classic example of a resonance-stabilized functional group. The lone pair on the nitrogen atom can be delocalized into the S=O bonds, leading to several resonance structures. This delocalization distributes the negative charge over the nitrogen and the two oxygen atoms, increasing the stability of the sulfonamide group. This resonance effect also influences the geometry of the sulfonamide group, leading to a partial double bond character for the S-N bond and affecting the rotational barrier around this bond.

The interplay of hyperconjugation from the N-methyl and oxetane groups and the resonance within the sulfonamide moiety collectively dictates the electron distribution and contributes to the thermodynamic stability of this compound.

Reaction Pathway Modeling and Simulation

Computational chemistry provides powerful tools to model and simulate reaction pathways, offering insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity. acs.org

Computational Elucidation of Reaction Mechanisms

For this compound, computational methods like Density Functional Theory (DFT) can be employed to investigate various potential reaction mechanisms. nih.govnih.gov This involves locating the transition state structures for each elementary step of a proposed reaction and calculating the corresponding activation energies.

For example, the hydrolysis of the sulfonamide bond can be modeled to determine whether it proceeds through an associative or dissociative mechanism. researchgate.net Computational studies can help to identify the key intermediates and transition states involved in such a process. Similarly, reactions involving the oxetane ring, such as ring-opening under acidic or basic conditions, can be computationally elucidated. These models can predict the most likely pathways by comparing the energy barriers of different potential routes.

Prediction of Reactivity and Selectivity

Computational models can also be used to predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity: The reactivity of different sites within the molecule can be assessed by examining various computed parameters. For instance, the calculated atomic charges from NBO analysis can indicate the most likely sites for nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are also crucial indicators of reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nanomedicine-rj.com For this compound, the HOMO is likely to be localized on the sulfonamide nitrogen and the oxygen atoms, while the LUMO may be centered on the sulfur atom and the antibonding orbitals of the S-O bonds.

Selectivity: In reactions where multiple products are possible, computational modeling can predict the selectivity (chemo-, regio-, and stereoselectivity). By calculating the activation energies for the pathways leading to different products, the kinetically favored product can be identified. For example, in a reaction involving the oxetane ring, computational studies can predict whether a nucleophile will preferentially attack at the C2 or C4 position of the ring and with what stereochemical outcome.

Derivatization Strategies and Role As a Chemical Building Block

Functionalization at the Sulfonamide Nitrogen

The sulfonamide moiety is a key functional group in a multitude of pharmaceutical agents. nih.gov Its nitrogen atom provides a reactive handle for introducing a wide array of substituents, thereby modulating the biological activity and pharmacokinetic profile of the parent molecule.

The nitrogen atom of the sulfonamide group in N-Methyloxetane-3-sulfonamide can be functionalized through N-alkylation. While the existing N-methyl group presents some steric hindrance compared to an unsubstituted sulfonamide, various alkylation methods remain viable. nih.gov

One common strategy involves the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals like manganese or ruthenium. organic-chemistry.orgnih.gov This method is atom-economical, producing water as the only byproduct. nih.gov Another approach is the alkylation with trichloroacetimidates under thermal conditions, which proceeds without the need for an acid, base, or metal catalyst. nih.gov However, studies on model systems indicate that N-substituted sulfonamides generally exhibit lower reactivity and yields in these reactions due to increased steric bulk around the nitrogen atom. nih.gov

Table 1: Representative N-Alkylation Strategies for Sulfonamides

| Alkylating Agent | Catalyst/Conditions | Description |

|---|---|---|

| Alcohols (e.g., R-OH) | Mn(I) or Ru(II) complexes | A "borrowing hydrogen" approach where the alcohol is transiently oxidized to an aldehyde for condensation, followed by reduction. organic-chemistry.org |

| Trichloroacetimidates | Refluxing toluene (B28343) (thermal) | Reaction proceeds without additives, suitable for alkylating agents that can form stable cations. nih.gov |

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and other groups onto the sulfonamide nitrogen. Palladium-catalyzed cross-coupling reactions, for instance, can be used to arylate sulfonamides using aryl bromides and chlorides. organic-chemistry.org Similarly, nickel-catalyzed C-N cross-coupling reactions have been developed for the arylation of N-arylsulfonamides. organic-chemistry.org

Another innovative approach is the late-stage functionalization of sulfonamides through the generation of sulfonyl radical intermediates under mild photocatalytic conditions. nih.gov These radicals can then engage in reactions such as the hydrosulfonylation of alkenes, allowing for the introduction of complex alkyl substituents. nih.gov

Table 2: Overview of Coupling Reactions for Sulfonamide Functionalization

| Reaction Type | Catalyst System | Substituents Introduced |

|---|---|---|

| C-N Cross-Coupling | Palladium-based catalysts | Aryl, Heteroaryl groups |

| C-N Cross-Coupling | Nickel-based catalysts | Aryl groups (on N-arylsulfonamides) |

Functionalization of the Oxetane (B1205548) Ring

The oxetane ring is not merely a passive structural element; its carbon atoms can also be functionalized to introduce additional diversity and complexity. The strained four-membered ring exhibits unique reactivity that can be harnessed for synthetic modifications. beilstein-journals.org

In this compound, the C3 position is already substituted with the sulfonamide group. Further direct functionalization at this position would typically involve C-H activation. While challenging, precedents in similar systems exist. For example, related 2-sulfonyl oxetanes have been shown to undergo regioselective deprotonation on the oxetane ring using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium (nBuLi), generating a carbanion that can react with various electrophiles. researchgate.net A similar strategy could potentially be applied to activate the C-H bond at the C3 position of this compound, enabling the introduction of new substituents at this already functionalized carbon.

A more common approach to modifying the oxetane ring is to introduce substituents at the C2 or C4 positions. A powerful strategy for this involves the metallation of the oxetane ring, followed by quenching with an electrophile. researchgate.net Studies on 2-(aryl-sulfonyl)oxetanes have demonstrated that deprotonation can occur on the oxetane ring, creating a nucleophilic center that readily reacts with a range of electrophiles to introduce new functional groups while leaving the oxetane ring intact. researchgate.netrsc.org This methodology provides a pathway to novel 2,3-disubstituted or 3,4-disubstituted oxetane derivatives starting from a 3-substituted precursor.

The types of functional groups that can be introduced are diverse, depending on the electrophile used. This allows for the installation of alkyl, allyl, and other functionalities, significantly expanding the chemical space accessible from the this compound scaffold. researchgate.net

Table 3: Electrophiles for Functionalization of Metallated Sulfonyl Oxetanes

| Electrophile Class | Example | Functional Group Introduced |

|---|---|---|

| Alkyl Halides | Methyl Iodide | Methyl (-CH₃) |

| Alkyl Halides | Ethyl Iodide | Ethyl (-CH₂CH₃) |

This compound as a Versatile Synthetic Intermediate

The ability to selectively functionalize both the sulfonamide nitrogen and the oxetane ring underscores the value of this compound as a versatile synthetic intermediate. The oxetane motif itself is highly valued in drug discovery for its ability to act as a polar and metabolically stable bioisostere. beilstein-journals.orgnih.gov By using this compound as a starting point, chemists can leverage the dual reactivity to rapidly generate libraries of analogues with diverse substitutions.

This versatility allows for a systematic exploration of structure-activity relationships (SAR). Modifications at the sulfonamide nitrogen can be used to interact with specific biological targets, while functionalization of the oxetane ring can fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability. This dual-handle approach makes this compound a powerful building block for constructing three-dimensional molecules tailored for specific applications in medicinal chemistry. whiterose.ac.uk

Construction of Complex Molecular Architectures

The utility of this compound as a building block for complex molecules stems from the orthogonal reactivity of its two primary functional groups. The strained oxetane ring can be selectively opened under acidic conditions, while the sulfonamide group offers a site for nucleophilic substitution or modification under different conditions. This dual reactivity allows for its strategic incorporation into larger, three-dimensional scaffolds, a feature highly sought after in fields like medicinal chemistry. acs.orgresearchgate.net

The primary strategy for incorporating the oxetane unit involves acid-catalyzed ring-opening with a wide array of nucleophiles. researchgate.net Lewis or Brønsted acids activate the oxetane oxygen, making the ring susceptible to nucleophilic attack at the less-substituted methylene (B1212753) carbons. This reaction results in a 1,3-difunctionalized propane (B168953) chain, effectively embedding a specific structural and functional motif within a larger molecule. For instance, reaction with alcohol or thiol nucleophiles yields 3-alkoxy- or 3-thio-substituted propan-1-ols, respectively, with the N-methylsulfonamide group remaining intact for subsequent transformations. nih.gov Carbon nucleophiles, such as organometallic reagents or enolates, can also be employed to form new carbon-carbon bonds. researchgate.net

The sulfonamide moiety itself is a versatile functional group. The nitrogen atom can be further functionalized, for example, through alkylation or arylation, to attach additional molecular fragments. This adaptability makes this compound a valuable component for generating libraries of complex molecules from a common intermediate. In medicinal chemistry, the incorporation of small, polar, sp³-rich motifs like the 3-substituted oxetane ring is a common strategy to improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity. acs.orgresearchgate.net

Interactive Table: Representative Ring-Opening Reactions of 3-Substituted Oxetanes

| Nucleophile | Catalyst/Conditions | Generic Product Structure |

| Alcohols (R'-OH) | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., H₂SO₄) | |

| Amines (R'₂NH) | Lewis Acid | |

| Thiols (R'-SH) | Lewis Acid | |

| Organocuprates (R'₂CuLi) | N/A | |

| Water (H₂O) | Acid Catalysis |

Precursor for Advanced Heterocyclic Systems

Beyond its use in linear chain extension, this compound serves as a valuable precursor for the synthesis of more complex, advanced heterocyclic systems. researchgate.netnih.gov The inherent ring strain of the oxetane can be harnessed to drive transformations that result in new, often larger, ring structures.

One major pathway is through ring-expansion reactions. Under the influence of certain Lewis acids, oxetanes can rearrange to form five-membered heterocycles like tetrahydrofuran (B95107) derivatives. researchgate.net More sophisticated strategies involve a sequence of ring-opening followed by intramolecular cyclization. For example, the oxetane ring can be opened with a nucleophile that introduces a new functional group. This new group, in concert with the newly formed hydroxyl group or the existing sulfonamide, can then participate in a subsequent cyclization step to form a new heterocyclic ring.

The sulfonamide group itself is a well-established pharmacophore and a key component in the synthesis of nitrogen- and sulfur-containing heterocycles. nih.govnih.govresearchgate.net For instance, the N-H bond of a primary or secondary sulfonamide can be deprotonated and act as an intramolecular nucleophile. In the context of this compound, a synthetic sequence could involve the opening of the oxetane ring to unmask a primary alcohol, which is then converted into a leaving group. Subsequent intramolecular attack by the sulfonamide nitrogen could lead to the formation of a five- or six-membered cyclic sulfonamide, a class of heterocycles with significant biological activity. d-nb.info This approach allows for the conversion of the simple oxetane precursor into more elaborate heterocyclic scaffolds. mdpi.com

Applications in Materials Science Precursors

In materials science, functionalized oxetanes are valuable monomers for the synthesis of specialty polymers. radtech.org The high ring strain of the oxetane enables it to undergo efficient cationic ring-opening polymerization (CROP) to produce polyethers with defined structures. radtech.org When this compound is used as a monomer, the resulting polymer is a polyether with pendant N-methylsulfonamide groups regularly spaced along the backbone.

The polymerization is typically initiated by strong electrophiles, such as Lewis acids or photo-acid generators (PAGs), the latter of which allows for photocurable formulations. radtech.org The presence of the sulfonamide group on the monomer can influence the polymerization kinetics and the properties of the final material. The resulting functional polymer possesses unique characteristics imparted by the sulfonamide side chains, such as modified thermal stability, altered solubility in different solvents, and improved adhesion to polar substrates.

Furthermore, these pendant sulfonamide groups serve as reactive handles for post-polymerization modification. klinger-lab.de This allows for the synthesis of a base polyether, which can then be chemically modified in a subsequent step to introduce a wide variety of other functionalities, creating tailored materials for specific applications. For instance, the sulfonamide groups could be used to cross-link the polymer chains, creating robust networks for coatings or adhesives, or they could be modified to attach specific ligands for applications in sensing or separation technologies.

Interactive Table: Polymerization of Functional Oxetane Monomers

| Monomer Example | Polymerization Method | Key Properties/Applications of Polymer |

| 3-Ethyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening Polymerization (CROP) | Forms hyperbranched polyethers, potential for use in adhesives and coatings. radtech.org |

| 3,3'-[Oxybis(methylene)]bis(3-ethyloxetane) | Photoinitiated Cationic Polymerization | Highly reactive monomer for UV-curable coatings and inks with low shrinkage. radtech.org |

| (3-Methyl-3-oxetanyl)methyl acrylate | Radical Polymerization followed by CROP | Creates polymers with pendant oxetane groups for subsequent cross-linking. radtech.org |

| This compound (Hypothetical) | Cationic Ring-Opening Polymerization (CROP) | Produces a polyether with pendant sulfonamide groups, potentially offering enhanced thermal stability and adhesion. |

Future Directions and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry continually seeks more efficient, environmentally benign, and cost-effective methods for molecule construction. For N-Methyloxetane-3-sulfonamide, future research should prioritize the development of novel and sustainable synthetic routes that move beyond traditional multi-step procedures.

Green chemistry principles should guide the exploration of new synthetic pathways. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous reagents and solvents. For instance, catalytic methods that enable the direct C-H functionalization of oxetane (B1205548) precursors or the direct sulfonamidation of oxetane-3-sulfonic acid derivatives could significantly streamline the synthesis. The investigation of flow chemistry processes for the synthesis of this compound and its analogs could offer advantages in terms of safety, scalability, and product consistency.

Furthermore, enzymatic and biocatalytic approaches represent a promising frontier. The identification or engineering of enzymes capable of catalyzing the key bond-forming reactions would offer a highly selective and environmentally friendly synthetic strategy.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Selectivity and reactivity of C-H bonds |

| Direct Sulfonamidation | Fewer synthetic steps | Availability of starting materials |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs and optimization |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

In-depth Mechanistic Understanding of Complex Transformations